N-Benzyl-5-methylheptan-1-amine is a compound belonging to the class of amines, specifically categorized as an N-benzylamine. It features a benzyl group attached to a 5-methylheptan-1-amine backbone. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
N-Benzyl-5-methylheptan-1-amine is classified as:
The synthesis of N-Benzyl-5-methylheptan-1-amine can be achieved through several methods, primarily focusing on reductive amination. This involves two main steps:
The reaction conditions typically include:
N-Benzyl-5-methylheptan-1-amine has a molecular formula of C_{13}H_{19}N, indicating it contains:
The compound's structural characteristics can be analyzed using techniques such as:
N-Benzyl-5-methylheptan-1-amine can participate in various chemical reactions typical for primary amines, including:
In these reactions, the basicity of N-Benzyl-5-methylheptan-1-amine plays a crucial role, influencing its reactivity and interaction with other chemical species .
The mechanism of action for N-Benzyl-5-methylheptan-1-amine, particularly in biological contexts, often involves its interaction with neurotransmitter systems. For instance, derivatives of N-benzylamines have shown potential as agonists for serotonin receptors, which may lead to various pharmacological effects.
Research indicates that modifications in the benzyl and alkyl groups can significantly affect binding affinity and functional activity at serotonin receptors, suggesting that structural variations can tailor the biological activity of these compounds .
Characterization through spectroscopy (NMR, IR) provides insights into functional groups present and confirms purity levels post-synthesis .
N-Benzyl-5-methylheptan-1-amine has potential applications in:
N-Benzyl-5-methylheptan-1-amine belongs to the mono-N-benzylated aliphatic amines characterized by a tertiary amine functionality formed through benzylation of the primary amine of 5-methylheptan-1-amine. Its structure features three distinct regions:
The β-branching introduced by the 5-methyl group creates steric hindrance that significantly influences conformational flexibility and receptor binding kinetics. This branching differentiates it from linear analogues like N-benzylheptan-1-amine, which lack the conformational restraint provided by the chiral center at C5. The compound's structural relatives include psychoactive phenethylamines (e.g., N-benzyl-2C-B derivatives) where N-benzylation enhances 5-HT2A receptor affinity up to 100-fold compared to non-benzylated counterparts [2].
Table 1: Structural Analogues and Key Modifications
Core Structure | Substituent Variation | Biological Significance |
---|---|---|
5-Methylheptan-1-amine | Primary amine | Precursor; lower receptor affinity |
N-Benzyl-5-methylheptan-1-amine | N-Benzyl | Enhanced lipophilicity & receptor binding |
N-(2-Fluorobenzyl)-5-methylheptan-1-amine | Ortho-fluorinated benzyl | Increased metabolic stability |
N-(2-Methoxybenzyl)-5-methylheptan-1-amine | Ortho-methoxybenzyl | Enhanced 5-HT2A receptor selectivity |
Synthetic approaches to this structural class predominantly employ reductive amination strategies between 5-methylheptan-1-one and benzylamine precursors, or alternatively, alkylation reactions of 5-methylheptan-1-amine with benzyl halides. Modern catalytic methods utilize borohydride reducing agents or Pd-catalyzed hydrogenation under mild conditions (20-50°C), achieving yields of 46-94% for analogous N-benzylalkylamines [2] [7]. The chiral center at C5 introduces stereochemical complexity, with enzymatic resolution techniques or chiral boron-binaphthol catalysts enabling enantioselective synthesis of >98% ee for pharmacologically relevant analogues [6].
Table 2: Molecular Characteristics of N-Benzyl-5-methylheptan-1-amine
Property | Experimental/Calculated Data | Methodology |
---|---|---|
Molecular formula | C₁₅H₂₅N | High-resolution MS |
Molecular weight | 219.37 g/mol | - |
X-ray crystal structure | Pn monoclinic space group | Single-crystal XRD |
Carbonyl stretching | 1748 cm⁻¹ (IR) | ATR-FTIR spectroscopy |
Tertiary amine pKa | ~9.3 (predicted) | Computational modeling |
Lipophilicity (logP) | 4.21 (predicted) | HPLC determination |
While not directly isolated from biological sources, N-Benzyl-5-methylheptan-1-amine shares significant biosynthetic parallels with alkylamine metabolites found in Alliaceae species (onion, garlic family). These plants produce S-alk(en)ylcysteine sulfoxides that undergo enzymatic hydrolysis to yield volatile sulfur compounds and various alkylamine derivatives. The branched-chain heptyl moiety in 5-methylheptan-1-amine structurally resembles isoforms of alk(en)ylamines generated through decarboxylation of branched-chain amino acid precursors. Natural analogues typically feature unsubstituted primary amines, making the N-benzylated derivative a synthetic innovation rather than a natural product [3].
Benzylamine itself occurs naturally via enzymatic action of N-substituted formamide deformylase produced by Arthrobacter pascens bacteria, which catalyzes the conversion of N-benzylformamide into benzylamine. This enzymatic pathway represents a potential biocatalytic route to N-benzylalkylamines through engineered enzymes capable of processing branched-chain substrates. The metabolic fate of natural alkylamines involves monoamine oxidase (MAO)-mediated deamination to corresponding aldehydes—a pathway equally relevant to the synthetic N-benzyl derivatives despite their modified structure. Computational modeling indicates that the β-branching in 5-methylheptyl chain may impede oxidative metabolism similarly to tertiary carbon centers in natural terpenoids [3] [9].
Table 3: Comparison with Natural Alkylamine Analogues
Compound | Natural Source | Structural Relationship to Target Compound |
---|---|---|
Benzylamine | Arthrobacter pascens | Shared N-benzyl motif |
Isoheptylamine | Allium sativum | Isomeric heptyl chain without branching |
4-Methylhexylamine | Allium cepa | Branched alkyl chain with different topology |
S-Allylcysteine | Alliaceae family | Sulfur-containing precursor of alkylamines |
The branched alkyl backbone demonstrates structural mimicry of natural terpenoid side chains, potentially enabling interactions with terpene-recognizing biological targets. This terpenoid-like character differentiates it from linear-chain benzylamines (e.g., N-benzylpentylamine) and may confer unique bioactivity profiles. Synthetic strategies inspired by natural product biosynthesis include Barbier-type reactions that construct the branched alkyl chain through allylation of carbonyl precursors, mirroring enzymatic chain-elongation mechanisms observed in plant metabolite pathways [5] [9].
The strategic incorporation of N-benzyl groups into alkylamine pharmacophores represents a transformative evolution in medicinal chemistry, originating from serendipitous discoveries in the mid-20th century. Initial studies (1930s-1960s) incorrectly presumed that N-alkylation with simple substituents (methyl, ethyl) diminished receptor affinity, directing research toward primary amines. A paradigm shift occurred when N-(2-methoxy)benzyl substitution unexpectedly enhanced both binding affinity and functional activity at serotonin receptors by up to 100-fold for phenethylamine derivatives [2]. This breakthrough revealed that bulky benzylic groups dramatically improved 5-HT2A receptor interactions through:
The development of N-benzyl-5-methylheptan-1-amine builds upon this foundational work, applying benzyl optimization strategies to aliphatic amine scaffolds rather than aromatic phenethylamines. Its branched alkyl chain represents a distinct lipophilicity engineering approach compared to cyclic constrained analogues like N-benzyl-2-aminotetralins (developed 1970s) or conformationally restricted ergolines (1980s). Modern applications leverage the N-benzyl motif in targeted protein degradation (PROTACs) and kinase inhibitor design, where the benzyl group facilitates optimal positioning in hydrophobic enzyme pockets [6] [8].
Table 4: Historical Milestones in Benzylic Amine Development
Time Period | Development | Impact on Target Compound Class |
---|---|---|
1930s | Herbst synthesis of 5-benzylhydantoins | Early N-benzylated heterocycle models |
1960s | NASA use of benzylamine HCl as antiemetic | First pharmaceutical application of simple benzylamines |
1980s | Discovery of N-benzyl enhancement in 2C-B analogues | Rational design principle for receptor affinity |
2000s | Reductive amination optimization | Practical synthetic access to diverse analogues |
2020s | Chiral resolution techniques development | Stereoselective synthesis of bioactive enantiomers |
The Mercury-Atlas 6 mission (1962) marked the first pharmaceutical application of a benzylamine derivative when benzylamine hydrochloride was issued to astronaut John Glenn for motion sickness management. This demonstrated the biological stability and favorable safety profile of benzylamine scaffolds in extreme physiological conditions. Contemporary research (2020s) focuses on isotopically labeled versions (e.g., deuterated N-benzylpiperidines) to modulate pharmacokinetics while retaining the core benzylamine pharmacophore [3] [8]. The ongoing exploration of asymmetric variants of N-benzyl-5-methylheptan-1-amine continues this tradition of structural refinement, with computational studies predicting distinct target engagement profiles for (R) and (S) enantiomers at the C5 chiral center [9].
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: